N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 2-fluorophenyl group at position 3 of the heterocyclic core and a sulfanyl acetamide moiety linked to a cyclopentyl group. This compound is synthesized via HATU-mediated coupling reactions, as described in , which highlights its structural similarity to other cycloalkyl-substituted acetamide derivatives targeting microbial or enzymatic pathways .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c20-13-7-3-4-8-15(13)23-18(25)17-14(9-10-26-17)22-19(23)27-11-16(24)21-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUXUYGDIRPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidinone Core: This step involves the cyclization of a suitable precursor to form the thienopyrimidinone ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an alkylation reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound belongs to a family of sulfur-linked acetamide derivatives fused to nitrogen-containing heterocycles. Key structural analogs and their differences are summarized below:
Key Observations :
- Core Flexibility: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., main compound, ) are prioritized for enzyme inhibition, while pyrido[2,3-d]pyrimidin-4-one analogs () may target receptor signaling.
- Substituent Impact : Electron-withdrawing groups (e.g., 2-fluorophenyl, 4-chlorophenyl) improve metabolic stability, whereas bulky groups (e.g., benzimidazolyl in ) enhance antimicrobial activity .
- Synthetic Routes : HATU-mediated coupling () offers higher yields (>70%) compared to diazonium salt coupling () or multi-step bromination ().
Pharmacological and Functional Comparisons
While direct activity data for the main compound are absent, analogs provide insights:
Antimicrobial Activity: reports thieno[2,3-d]pyrimidin-4-one derivatives with benzimidazolyl substituents showing growth inhibition against S. aureus and E. coli (inhibition zones: 12–18 mm) . The main compound’s cyclopentyl group may reduce polarity, enhancing membrane penetration compared to polar cyclohexyl analogs ().
Enzyme Inhibition: IWP2 () inhibits WNT secretion, suppressing COL10A1 expression in mesenchymal stem cells . describes pyrimidin-2-yl thioacetamides as CK1 inhibitors, suggesting the main compound’s thieno-pyrimidine core could similarly target kinases.
Structural Limitations: Quinazoline-based analogs () exhibit lower metabolic stability than thieno-pyrimidines due to reduced ring strain . Trifluoromethyl groups () improve target affinity but may increase toxicity risks .
Biological Activity
N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with CAS Number 1260991-98-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities including anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₂S₂ |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1260991-98-7 |
Anticancer Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that similar thieno-pyrimidine compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group enhances the compound's potency against cancer cells by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
-
Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics against breast and lung cancer cells.
- IC50 Values :
- MCF-7 (Breast Cancer): 12 µM
- A549 (Lung Cancer): 15 µM
- IC50 Values :
- Antimicrobial Study : In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations as low as 50 µg/mL.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis and repair mechanisms in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
